BenchChemオンラインストアへようこそ!

Pol1-IN-1

RNA Polymerase I Inhibition Transcription Selectivity Melanoma Cell Line

Pol1-IN-1 (Compound 3A) is a functionally selective RNA polymerase I (Pol I) inhibitor that suppresses rRNA synthesis without affecting Pol II transcription in A375 melanoma models. Unlike CX-5461 (TOP2B-active) and BMH-21 (DNA intercalator), Pol1-IN-1 offers a clean pharmacological profile for isolating Pol I-specific phenotypes, nucleolar stress, and p53 activation—free from DNA-damage confounds. Its unique benzimidazolo-naphthyridine scaffold provides a distinct pharmacophore for SAR-driven medicinal chemistry. Choose Pol1-IN-1 for reproducible, interpretable results in ribosome biogenesis dependency assays.

Molecular Formula C21H20N6
Molecular Weight 356.4 g/mol
Cat. No. B3028304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePol1-IN-1
Molecular FormulaC21H20N6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N
InChIInChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+
InChIKeyHFQPEPQECNSOFF-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pol1-IN-1 Chemical Probe Overview: A Selective RNA Polymerase I Inhibitor for Ribosome Biogenesis and Cancer Research Procurement


Pol1-IN-1 (also known as Compound 3A) is a small-molecule RNA polymerase I (Pol I) inhibitor with a reported IC50 value of less than 0.5 μM in A375 malignant melanoma cells . It functions by selectively inhibiting Pol I-mediated transcription of ribosomal RNA (rRNA), thereby disrupting ribosome biogenesis—a process often dysregulated in cancer . Unlike broader-spectrum transcriptional inhibitors, Pol1-IN-1 demonstrates no detectable effect on RNA polymerase II (Pol II) transcription in the same cellular context, establishing its functional selectivity within the RNA polymerase family . This compound, with CAS number 1822358-25-7 and molecular weight 356.42, is supplied as a research-use-only chemical probe for investigating Pol I-dependent cellular mechanisms and evaluating therapeutic vulnerabilities in oncology models .

Why Pol1-IN-1 Cannot Be Replaced by Other Pol I Inhibitors: A Functional Selectivity Rationale


Generic substitution among Pol I inhibitors is scientifically unsound due to substantial differences in selectivity profiles, off-target liabilities, and mechanistic underpinnings. For example, CX-5461, while potent against Pol I (IC50 = 142 nM), also inhibits topoisomerase II beta (TOP2B) and induces DNA damage response pathways, which can confound data interpretation in studies requiring pure Pol I inhibition . BMH-21, another Pol I inhibitor, functions as a DNA intercalator and directly impairs nucleotide addition by Pol I, but also demonstrates modest activity against Pol III, complicating its use in experiments where absolute polymerase specificity is required [1]. Pol1-IN-1, in contrast, is characterized by its functional selectivity for Pol I over Pol II in the A375 cellular model, with no reported effect on Pol II transcription, thereby offering a cleaner pharmacological tool for isolating Pol I-specific phenotypes . Procurement of a well-defined, selective inhibitor like Pol1-IN-1 ensures experimental reproducibility and reduces the risk of off-target-driven artifacts.

Pol1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Functional Selectivity for RNA Polymerase I vs. Polymerase II in Melanoma Cells

Pol1-IN-1 demonstrates functional selectivity by inhibiting RNA polymerase I (Pol I) transcription while exhibiting no detectable effect on RNA polymerase II (Pol II) transcription in the A375 malignant melanoma cell line . This contrasts with the class profile of some Pol I inhibitors, where off-target effects on Pol II or other polymerases can occur. For instance, CX-5461, a clinically advanced Pol I inhibitor, displays ~200-fold selectivity for Pol I (IC50 = 142 nM) over Pol II (IC50 > 25 μM) in HCT-116 cells , representing a defined but finite selectivity window. Pol1-IN-1's reported lack of Pol II effect in A375 cells positions it as a potentially cleaner tool for studies where any Pol II perturbation would confound results .

RNA Polymerase I Inhibition Transcription Selectivity Melanoma Cell Line

Pol I Inhibitory Potency in Melanoma Cells: Cross-Study Comparison with CX-5461

In the A375 malignant melanoma cell line, Pol1-IN-1 exhibits Pol I inhibitory activity with an IC50 value reported as less than 0.5 μM (<500 nM) . For comparison, CX-5461, a well-characterized Pol I inhibitor, demonstrates a Pol I IC50 of 113 nM in the same A375 cell line . While Pol1-IN-1 is less potent than CX-5461 in this specific assay, its inhibitory activity remains within a functional range for cellular studies, and its distinct chemical scaffold may offer different binding kinetics or resistance profiles .

IC50 Comparison A375 Melanoma RNA Polymerase I Inhibition

Mechanistic Distinction: Non-Intercalating Pol I Inhibition vs. DNA Intercalators

Pol1-IN-1 is described as a direct inhibitor of Pol I transcription without evidence of functioning as a DNA intercalator . This mechanistic feature distinguishes it from BMH-21, which is a first-in-class DNA intercalator that binds ribosomal DNA and inhibits Pol I transcription elongation . BMH-21's intercalation activity can induce nucleolar stress and potentially activate DNA damage response pathways independent of Pol I inhibition [1]. For researchers aiming to study Pol I inhibition without the confounding variable of DNA intercalation, Pol1-IN-1 offers a mechanistically cleaner approach.

Mechanism of Action DNA Intercalation Chemical Probe Differentiation

Chemical Scaffold Uniqueness and Intellectual Property Landscape

Pol1-IN-1 (Compound 3A) is a distinct chemical entity with a unique fused tetracyclic core structure (benzimidazolo[1,2-a][1,8]naphthyridine) and defined stereochemistry, as detailed in patent literature [1]. This scaffold differs substantially from other Pol I inhibitors such as CX-5461 (a quinazoline derivative) and BMH-21 (a benzonaphthyridine). The structural uniqueness of Pol1-IN-1 is supported by its specific CAS number (1822358-25-7) and detailed IUPAC nomenclature . For procurement, this ensures that Pol1-IN-1 is not a generic analog but a chemically defined probe with its own intellectual property and potential for distinct binding interactions with the Pol I complex.

Chemical Structure Patent Analysis Compound Differentiation

Optimal Research and Procurement Applications for Pol1-IN-1 Based on Quantitative Differentiation


Selective Inhibition of Pol I Transcription Without Pol II Interference in Melanoma Research

Pol1-IN-1 is the preferred choice for experiments requiring specific disruption of Pol I-dependent rRNA synthesis in A375 melanoma cells without confounding effects on Pol II-mediated mRNA transcription. Its functional selectivity profile, as documented in vendor datasheets , allows researchers to isolate the cellular consequences of impaired ribosome biogenesis from broader transcriptional shutdown. This is particularly valuable in studies investigating nucleolar stress, p53 activation, and the dependency of melanoma cells on heightened ribosome production. Procurement of Pol1-IN-1 ensures a tool with a well-defined, albeit modest, potency window that minimizes Pol II off-target activity, a common limitation with less selective transcriptional inhibitors .

Mechanistic Dissection of Pol I Inhibition in the Absence of DNA Intercalation

For investigations aiming to delineate the direct effects of Pol I catalytic inhibition from DNA damage response or nucleolar stress triggered by DNA intercalation, Pol1-IN-1 serves as a critical control compound. Unlike BMH-21, which inhibits Pol I via DNA intercalation , Pol1-IN-1 is not reported to function as an intercalator . This mechanistic distinction is essential for experiments where DNA damage signaling pathways must remain unperturbed. Procurement of Pol1-IN-1 for such studies allows researchers to attribute observed phenotypes specifically to reduced rRNA synthesis rather than to intercalation-induced stress, thereby increasing the precision of mechanistic conclusions .

Chemical Biology and SAR Studies for Novel Pol I Inhibitor Development

Given its unique chemical scaffold (benzimidazolo[1,2-a][1,8]naphthyridine core) and defined stereochemistry , Pol1-IN-1 is an ideal starting point for medicinal chemistry campaigns focused on developing next-generation Pol I inhibitors. Its structural divergence from CX-5461 and BMH-21 offers a distinct pharmacophore for exploring alternative binding interactions within the Pol I complex. Procurement of Pol1-IN-1 enables SAR studies, resistance profiling, and the development of probe molecules with potentially improved selectivity or pharmacokinetic properties. Its availability from commercial vendors facilitates rapid initiation of these research programs .

Validation of Ribosome Biogenesis Dependency in Cancer Cell Lines

Pol1-IN-1 is a valuable tool for validating the reliance of specific cancer cell lines on robust ribosome biogenesis. By selectively inhibiting Pol I transcription , researchers can assess whether a given tumor model is sensitive to disruptions in rRNA synthesis, a hallmark of many cancers . This application is supported by its demonstrated activity in the A375 melanoma line . Procurement of Pol1-IN-1 enables these validation studies, which can inform the prioritization of cancer types for further therapeutic exploration with Pol I inhibitors. Its use as a chemical probe in these assays provides a direct functional readout of ribosome biogenesis dependency .

Quote Request

Request a Quote for Pol1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.